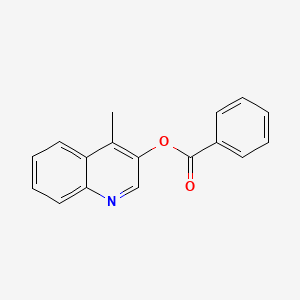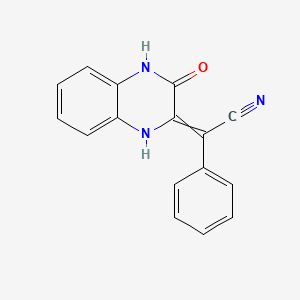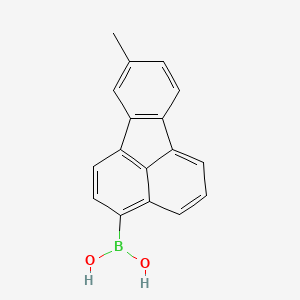![molecular formula C14H18N2OSi B11854477 1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 920984-35-6](/img/structure/B11854477.png)
1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanone moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of phenylhydrazine with ethyl acetoacetate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.
Medicine: Research into the pharmacological properties of pyrazole derivatives includes their potential use as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: Some derivatives may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl and phenyl groups but differs in the structure of the heterocyclic ring.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of functional groups and the position of these groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920984-35-6 |
|---|---|
Molecular Formula |
C14H18N2OSi |
Molecular Weight |
258.39 g/mol |
IUPAC Name |
1-(1-phenyl-3-trimethylsilylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)13-10-16(12-8-6-5-7-9-12)15-14(13)18(2,3)4/h5-10H,1-4H3 |
InChI Key |
OKIRAIMVTSDWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)



![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

